molecular formula C10H9ClO3 B14814008 4-Chloro-3-cyclopropoxybenzoic acid

4-Chloro-3-cyclopropoxybenzoic acid

Cat. No.: B14814008
M. Wt: 212.63 g/mol
InChI Key: UMVVFMOVHLEUDQ-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropoxybenzoic acid is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 3-position is replaced by a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclopropoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Cyclopropylation: The 3-position of the benzoic acid is substituted with a cyclopropoxy group. This can be achieved through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base such as potassium carbonate in an aprotic solvent like acetonitrile.

    Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

4-Chloro-3-cyclopropoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies to understand the interactions of chlorinated aromatic compounds with biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-propoxybenzoic acid: Similar in structure but with a propoxy group instead of a cyclopropoxy group.

    4-Chloro-3-methoxybenzoic acid: Contains a methoxy group at the 3-position.

    4-Chloro-3-ethoxybenzoic acid: Contains an ethoxy group at the 3-position.

Uniqueness

4-Chloro-3-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

4-chloro-3-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H9ClO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)

InChI Key

UMVVFMOVHLEUDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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